1-(Quinoxaline-2-carbonyl)azetidin-3-ol

Medicinal Chemistry Kinase Inhibition Structure-Based Drug Design

Researchers often face supply bottlenecks for functionalized quinoxaline-azetidine building blocks with reliable purity. This compound solves that with a pre-validated scaffold combining a kinase hinge-binding quinoxaline-2-carbonyl motif and a versatile azetidin-3-ol handle. - Enables rapid ATP-competitive inhibitor SAR: mimics adenine ring for EGFR/VEGFR-2 hinge binding. - Accelerates PROTAC design: 3-hydroxy group facilitates E3 ligase ligand conjugation with enhanced linker stability. - Ideal for probe development: hydroxyl site permits biotinylation/fluorophore tagging for pull-down assays. Supplied with consistent analytical data, ensuring reproducible hit-to-lead optimization and chemical biology studies.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 1284787-35-4
Cat. No. B1468722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Quinoxaline-2-carbonyl)azetidin-3-ol
CAS1284787-35-4
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)O
InChIInChI=1S/C12H11N3O2/c16-8-6-15(7-8)12(17)11-5-13-9-3-1-2-4-10(9)14-11/h1-5,8,16H,6-7H2
InChIKeyAFZDCWLDQRFXRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Quinoxaline-2-carbonyl)azetidin-3-ol Overview


1-(Quinoxaline-2-carbonyl)azetidin-3-ol (CAS: 1284787-35-4) is a heterocyclic compound comprising a quinoxaline ring linked via a carbonyl bridge to an azetidin-3-ol moiety . The quinoxaline core is a privileged scaffold in drug discovery, known for its ability to engage diverse biological targets, including kinases, receptors, and enzymes . The azetidine ring introduces conformational constraint and hydrogen-bonding capacity, while the hydroxyl group offers a site for further functionalization or metabolic modification . As a research chemical, this compound is typically supplied at ≥95% purity, making it suitable for structure–activity relationship (SAR) exploration, hit-to-lead optimization, and chemical probe development .

1-(Quinoxaline-2-carbonyl)azetidin-3-ol Irreplaceable Features


The precise combination of a quinoxaline-2-carbonyl electrophile and an azetidin-3-ol ring distinguishes this compound from both simpler quinoxaline derivatives and azetidine-free analogs. The carbonyl linker serves as a critical electronic and steric modulator, enabling unique binding interactions with protein targets (e.g., hydrogen bonding with backbone amides or π-stacking with aromatic residues) . The azetidine hydroxyl group introduces polarity that influences solubility and metabolic stability, while also providing a handle for pro-drug strategies or bioconjugation . Without this specific architecture, in-class alternatives (e.g., 1-(quinoxalin-2-yl)azetidin-3-ol, CAS 1341120-54-4) exhibit different steric and electronic profiles, which can dramatically alter target engagement and selectivity . As demonstrated in quinoxaline-azetidine SAR studies, even minor changes to the linker or ring substituents result in distinct pharmacological outcomes [1].

1-(Quinoxaline-2-carbonyl)azetidin-3-ol Comparative Evidence


Carbonyl Linker Rigidity & H-Bonding

1-(Quinoxaline-2-carbonyl)azetidin-3-ol incorporates a carbonyl linker that imposes greater conformational rigidity and enables stronger hydrogen-bonding interactions compared to the direct quinoxaline-azetidine analog 1-(quinoxalin-2-yl)azetidin-3-ol (CAS 1341120-54-4). In silico docking studies of related quinoxaline-azetidine compounds indicate that the carbonyl oxygen participates in a conserved hydrogen bond with the kinase hinge region (e.g., backbone NH of Met793 in EGFR), whereas the non-carbonyl analog shows a 2.1-fold reduction in predicted binding affinity due to the loss of this key interaction . Additionally, the presence of the carbonyl group increases the topological polar surface area (TPSA) from 41.6 Ų (non-carbonyl analog) to 63.8 Ų, which correlates with improved aqueous solubility and reduced passive permeability .

Medicinal Chemistry Kinase Inhibition Structure-Based Drug Design

Hydroxyl for Prodrugs and Bioconjugation

The 3-hydroxy group on the azetidine ring distinguishes 1-(Quinoxaline-2-carbonyl)azetidin-3-ol from azetidine derivatives lacking this polar handle (e.g., 1-(quinoxaline-2-carbonyl)azetidine). This hydroxyl moiety serves as a site for esterification, carbamate formation, or etherification, enabling prodrug strategies to modulate pharmacokinetics or as a conjugation point for targeted protein degradation (PROTAC) linkers or antibody-drug conjugate (ADC) payloads . In a series of azetidin-3-ol-containing PROTACs, the hydroxyl group was utilized to attach an E3 ligase ligand via a carbonate linker, resulting in a 5.7-fold increase in intracellular stability compared to analogous compounds without the hydroxyl handle . Furthermore, the hydroxyl group contributes to improved aqueous solubility (calculated logP = 1.29 vs. logP = 1.87 for the des-hydroxy analog) .

Chemical Biology PROTAC Design ADC Linker Chemistry

Kinase Inhibition Potential

Quinoxaline-azetidine hybrids, including 1-(Quinoxaline-2-carbonyl)azetidin-3-ol, are structurally preorganized to inhibit ATP-binding pockets of protein kinases. In a recent study of novel quinoxaline-azetidine derivatives, compounds with the quinoxaline-2-carbonyl motif exhibited IC50 values in the low micromolar range (5–15 μM) against a panel of cancer cell lines (MCF-7, HCT-116, A549) [1]. While direct data for the title compound are not yet published, its close structural relative, 6-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]quinoxaline, showed IC50 values of 2.8 μM and 3.4 μM against MCF-7 and HCT-116, respectively . The quinoxaline-2-carbonyl moiety is critical for engaging the kinase hinge region, while the azetidine ring contributes to selectivity by occupying a hydrophobic back pocket .

Cancer Therapeutics Kinase Inhibitors SAR Analysis

Antimicrobial Activity

The quinoxaline-2-carbonyl substructure is a recognized pharmacophore for antibacterial and antifungal activity. In a study of twelve novel quinoxaline derivatives, compounds bearing the quinoxaline-2-carbonyl group displayed minimum inhibitory concentrations (MICs) of 8–32 μg/mL against S. aureus (Gram-positive) and 16–64 μg/mL against E. coli (Gram-negative) [1]. The azetidine ring further enhances membrane penetration, as evidenced by a 2- to 4-fold lower MIC compared to open-chain amide analogs [2]. While direct MIC data for 1-(Quinoxaline-2-carbonyl)azetidin-3-ol are not yet available, its structural congruence with active members of this series suggests it will exhibit comparable or improved activity due to the additional hydrogen-bonding capacity of the hydroxyl group .

Antimicrobial Resistance Antibacterial Agents Antifungal Agents

Balanced Solubility & Permeability

1-(Quinoxaline-2-carbonyl)azetidin-3-ol exhibits a favorable balance of hydrophilicity and lipophilicity, as reflected by its calculated logP of 1.29 and topological polar surface area (TPSA) of 63.8 Ų . These values place the compound within the optimal range for oral absorption according to Lipinski's Rule of Five and Veber's rules. In contrast, the non-carbonyl analog 1-(quinoxalin-2-yl)azetidin-3-ol (TPSA 41.6 Ų, logP ~1.8) and the des-hydroxy analog 1-(quinoxaline-2-carbonyl)azetidine (TPSA 54.4 Ų, logP 1.87) exhibit either lower polarity or higher lipophilicity, which can lead to reduced aqueous solubility and increased metabolic liability . The compound's molecular weight (229.23 g/mol) and number of hydrogen bond donors/acceptors (1/5) further support its drug-likeness .

ADME Properties Drug-Likeness Lead Optimization

1-(Quinoxaline-2-carbonyl)azetidin-3-ol Applications


Kinase Inhibitor Hit-to-Lead Optimization

The compound serves as an ideal starting point for developing ATP-competitive kinase inhibitors. Its quinoxaline-2-carbonyl moiety mimics the adenine ring of ATP and can form critical hydrogen bonds with the hinge region of kinases (e.g., EGFR, VEGFR-2). The azetidine ring projects into the solvent-exposed region or a hydrophobic back pocket, allowing for modular SAR exploration. Procurement of this compound enables rapid synthesis of focused libraries and evaluation of potency improvements, as evidenced by the low micromolar IC50 values observed for structurally related quinoxaline-azetidine hybrids [1].

PROTAC Linker and E3 Ligase Conjugation

The 3-hydroxy group on the azetidine ring is a versatile functional handle for attaching E3 ligase ligands (e.g., VHL, CRBN) via ester or carbonate linkers. This compound can be directly incorporated into PROTAC design, enabling the targeted degradation of disease-relevant proteins. Studies on analogous azetidin-3-ol-containing PROTACs have demonstrated enhanced intracellular stability and degradation efficiency, with up to 5.7-fold improvements in linker stability compared to non-hydroxylated variants . Procuring this compound accelerates PROTAC development by providing a pre-validated scaffold for bifunctional molecule assembly.

Antimicrobial SAR Exploration

The quinoxaline-2-carbonyl azetidine scaffold has demonstrated broad-spectrum antibacterial activity, with MICs as low as 8 μg/mL against S. aureus [2]. This compound can be used as a core structure for synthesizing novel antimicrobial agents, particularly against methicillin-resistant S. aureus (MRSA) and multidrug-resistant Gram-negative bacteria. Its balanced physicochemical properties (logP 1.29, TPSA 63.8 Ų) suggest good membrane permeability and solubility, which are critical for achieving intracellular bacterial target engagement . Researchers can modify the quinoxaline ring or the azetidine hydroxyl group to optimize potency and selectivity.

Chemical Probe for Target ID & Validation

Given its modular structure and predicted kinase inhibition profile, this compound is well-suited as a chemical probe for target identification. The hydroxyl group can be easily biotinylated or labeled with a fluorescent tag (e.g., FITC, Cy5) via ester or carbamate linkage, enabling pull-down assays and cellular imaging. The quinoxaline-2-carbonyl motif provides high-affinity binding to kinase active sites, while the azetidine ring reduces non-specific interactions. Procurement of this compound in high purity (≥98%) ensures reproducible results in target engagement studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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